molecular formula C6H6ClNOS B13136399 N-(4-chlorothiophen-2-yl)acetamide

N-(4-chlorothiophen-2-yl)acetamide

Cat. No.: B13136399
M. Wt: 175.64 g/mol
InChI Key: OPRZOQQPVBVCSK-UHFFFAOYSA-N
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Description

N-(4-Chlorothiophen-2-yl)acetamide is a halogenated acetamide derivative featuring a thiophene ring substituted with a chlorine atom at the 4-position. Thiophene-based acetamides are of significant interest in medicinal and synthetic chemistry due to their structural versatility and bioactivity. For instance, compounds such as 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (PDB ID: 5RH1) have shown inhibitory activity against SARS-CoV-2 main protease, highlighting the pharmacological relevance of chlorothiophene-acetamide hybrids . Additionally, derivatives like N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide have been synthesized as intermediates for antimicrobial agents, emphasizing the compound’s role in heterocyclic chemistry .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

N-(4-chlorothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6ClNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

OPRZOQQPVBVCSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CS1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorothiophen-2-yl)acetamide typically involves the reaction of 4-chlorothiophen-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4-chlorothiophen-2-amine+acetic anhydrideThis compound+acetic acid\text{4-chlorothiophen-2-amine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chlorothiophen-2-amine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-chlorothiophen-2-amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-chlorothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis . The exact molecular pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

The biological and physicochemical properties of N-(4-chlorothiophen-2-yl)acetamide can be contextualized by comparing it to structurally related acetamides. Below is a detailed analysis of key analogs:

Thiophene-Based Acetamides

  • 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) :
    This compound inhibits SARS-CoV-2 main protease (Mpro) with a binding affinity of −22 kcal/mol, achieved through interactions with residues HIS163 and ASN142. The chlorothiophene moiety contributes to hydrophobic interactions, while the pyridine group enhances solubility .
  • N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)acetamide derivatives (9a–9d) :
    These compounds exhibit antimicrobial activity. For example, compound 9c (bearing dual chloro-substituents) shows enhanced stability (melting point: 154–156°C) and molecular interactions due to increased halogen bonding .

Phenyl-Substituted Acetamides

  • 2-Chloro-N-(4-fluorophenyl)acetamide: A key intermediate in synthesizing quinolin-8-yloxy acetamides and piperazinediones. Its crystal structure features intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize its solid-state geometry .
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide :
    Exhibits distinct crystallographic behavior due to meta-substitution. The electron-withdrawing chlorine atom induces planar geometry, contrasting with the twisted conformations of methyl-substituted analogs .

Bioactive Acetamides with Heterocyclic Moieties

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :
    Demonstrates potent anti-cancer activity against HCT-116 and MCF-7 cell lines (IC50 < 10 µM). The sulfonyl and pyrrolidinyl groups enhance DNA intercalation and topoisomerase inhibition .
  • N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) :
    A SARS-CoV-2 inhibitor with a binding affinity of −21 kcal/mol. The methylthiophene group optimizes steric fit in the Mpro active site .

Comparative Data Table

Compound Name Key Structural Features Bioactivity/Properties Reference
This compound Thiophene-Cl, acetamide Intermediate for antimicrobial agents
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide Thiophene-Cl, pyridine SARS-CoV-2 Mpro inhibition (−22 kcal/mol)
2-Chloro-N-(4-fluorophenyl)acetamide Phenyl-F, chloroacetamide Crystallographic stability via H-bonding
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Phenyl-Cl, trichloroacetamide Planar crystal geometry due to meta-Cl
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl, pyrrolidine Anti-cancer (IC50 < 10 µM)

Key Research Findings

  • Electron-Withdrawing Effects : Chlorine substituents on aromatic rings (e.g., thiophene or phenyl) enhance electrophilicity and intermolecular interactions, improving binding to biological targets like enzymes .
  • Biological Potency : Thiophene-based acetamides generally exhibit lower 5-LOX inhibition (IC50 > 11 µM) compared to zileuton but show promise in antiviral and antimicrobial contexts .
  • Structural Flexibility : Hybridization with heterocycles (e.g., thiazoles, pyridines) broadens therapeutic applications, as seen in anti-cancer and anti-SARS-CoV-2 agents .

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